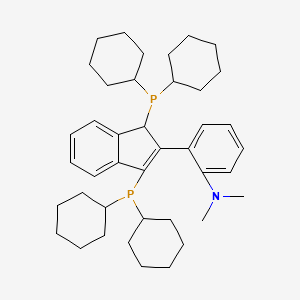
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline is a complex organophosphorus compound. It is known for its role as a ligand in organometallic chemistry, where it forms complexes with transition metals. These complexes are often used as catalysts in various chemical reactions, including cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline typically involves the reaction of 1,3-bis(dicyclohexylphosphino)propane with an appropriate indene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or THF (tetrahydrofuran), and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like Grignard reagents, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines .
Aplicaciones Científicas De Investigación
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The bulky nature of the dicyclohexylphosphino groups provides steric hindrance, which helps in achieving high selectivity and yield in catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(dicyclohexylphosphino)propane
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,4-Bis(dicyclohexylphosphino)butane
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
2-(1,3-Bis(dicyclohexylphosphino)-1H-inden-2-yl)-N,N-dimethylaniline is unique due to its specific structural configuration, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Propiedades
Fórmula molecular |
C41H59NP2 |
|---|---|
Peso molecular |
627.9 g/mol |
Nombre IUPAC |
2-[1,3-bis(dicyclohexylphosphanyl)-1H-inden-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C41H59NP2/c1-42(2)38-30-18-17-29-37(38)39-40(43(31-19-7-3-8-20-31)32-21-9-4-10-22-32)35-27-15-16-28-36(35)41(39)44(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-34,40H,3-14,19-26H2,1-2H3 |
Clave InChI |
WSKJLRQHCYRYLA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1C2=C(C3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)

![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)

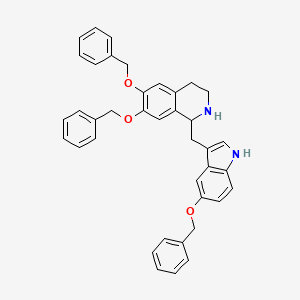
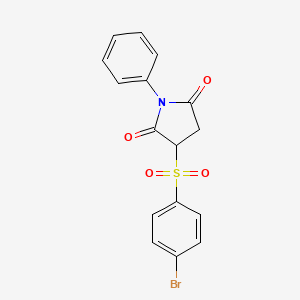
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
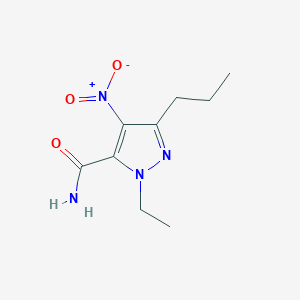
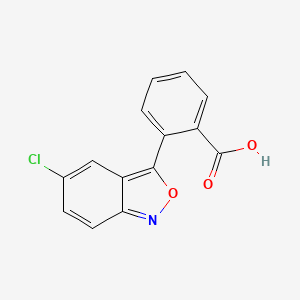
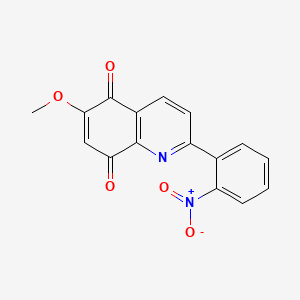
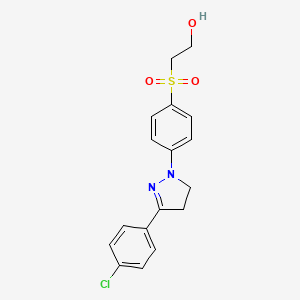

![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
